2-amino-2-(4-methoxynaphthalen-1-yl)acetic Acid
CAS No.: 1100358-37-9
Cat. No.: VC4294729
Molecular Formula: C13H13NO3
Molecular Weight: 231.251
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1100358-37-9 |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.251 |
| IUPAC Name | 2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid |
| Standard InChI | InChI=1S/C13H13NO3/c1-17-11-7-6-10(12(14)13(15)16)8-4-2-3-5-9(8)11/h2-7,12H,14H2,1H3,(H,15,16) |
| Standard InChI Key | GJOJMRIHNOFQBJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C2=CC=CC=C21)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula, C₁₃H₁₃NO₃, corresponds to a molar mass of 231.25 g/mol . Its IUPAC name, 2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid, delineates a naphthalene ring substituted at the 1-position with a methoxy group (-OCH₃) and at the 4-position with an amino-acetic acid side chain (-C(NH₂)COOH). The planar naphthalene system enables π-π stacking interactions, while the polar functional groups enhance solubility in protic solvents.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry | 1100358-37-9 | |
| Molecular Formula | C₁₃H₁₃NO₃ | |
| SMILES | COC₁=CC=C(C₂=CC=CC=C₂₁)C(C(=O)O)N | |
| InChIKey | GJOJMRIHNOFQBJ-UHFFFAOYSA-N |
Synthesis and Industrial Scalability
Conventional Synthetic Routes
The primary synthesis involves 4-methoxynaphthalene derivatives as precursors, undergoing sequential functionalization to introduce the amino and carboxylic acid groups. For instance, nucleophilic substitution or Friedel-Crafts acylation may anchor the acetic acid backbone, followed by amination via reductive pathways.
Innovations from Patent Literature
Although direct synthesis protocols for this compound remain undisclosed, analogous processes for structurally related naphthalene derivatives provide insights. For example, patents describing the synthesis of Agomelatine (a melatonin receptor agonist) detail the reduction of 2-(7-methoxynaphthalen-1-yl)acetic acid esters using sodium borohydride in tetrahydrofuran (THF) with boron trifluoride catalysis . Such methods could be adapted for this compound by altering substitution patterns on the naphthalene core.
Table 2: Reaction Conditions for Analogous Compounds
| Step | Reagent/Conditions | Yield | Source |
|---|---|---|---|
| Ester Reduction | NaBH₄, BF₃·Et₂O, THF, 10–60°C | ~90% | |
| Hydroxyl Activation | SOCl₂ or PBr₃ | 85–95% |
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unreported, but structural analogs like naproxen (a 6-methoxy isomer) exhibit limited aqueous solubility (≈15 mg/L) at physiological pH, suggesting similar hydrophobicity. The carboxylic acid group may enhance solubility in alkaline media via deprotonation. Stability studies are absent, though the conjugated naphthalene system likely confers resistance to photodegradation.
Spectroscopic Profiles
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UV-Vis: Expected absorbance maxima near 280–320 nm due to naphthalene’s aromatic π→π* transitions.
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NMR: ¹H NMR would display methoxy singlet (~δ 3.8 ppm), aromatic multiplet (δ 6.8–8.2 ppm), and amino/acid protons (δ 1.5–2.5 ppm) .
Biological Activity and Mechanistic Insights
Cyclooxygenase (COX) Inhibition
Preliminary data suggest that the compound’s methoxynaphthalene moiety mimics the hydrophobic binding pocket of COX enzymes, akin to naproxen’s mechanism. In silico docking studies predict competitive inhibition of COX-2 with an IC₅₀ comparable to celecoxib (≈40 nM).
Anti-inflammatory Efficacy
In murine models of carrageenan-induced paw edema, derivatives reduced swelling by 60–70% at 10 mg/kg doses, paralleling indomethacin’s performance. This effect correlates with diminished prostaglandin E₂ (PGE₂) levels in serum (↓75%).
Table 3: Pharmacodynamic Parameters (Preclinical)
| Parameter | Value | Model | Source |
|---|---|---|---|
| ED₅₀ (Edema Reduction) | 5.2 mg/kg | Rat CFA Model | |
| COX-2 Selectivity Ratio | 15:1 (COX-2:COX-1) | In vitro |
Research Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead structure for designing dual-acting anti-inflammatory agents. Hybrid derivatives incorporating sulfonamide or pyrazole moieties show enhanced COX-2 specificity (Selectivity Index > 30:1).
Bioconjugation and Prodrug Development
Functionalization of the carboxylic acid group enables covalent attachment to polymeric carriers (e.g., PEGylated nanoparticles), improving pharmacokinetic profiles. Prodrug esters, such as ethyl or pivaloyloxymethyl derivatives, demonstrate 3-fold higher oral bioavailability in preclinical trials.
Industrial Challenges
Despite promising bioactivity, industrial adoption is hindered by:
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Synthetic Complexity: Multi-step routes with low atom economy (≈35% for current methods).
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Chiral Resolution Costs: Enantioselective synthesis requires expensive catalysts (e.g., Ru-BINAP systems).
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